N-Hexyl-N'-octylthiourea
Description
Structure
3D Structure
Properties
CAS No. |
62552-14-1 |
|---|---|
Molecular Formula |
C15H32N2S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-hexyl-3-octylthiourea |
InChI |
InChI=1S/C15H32N2S/c1-3-5-7-9-10-12-14-17-15(18)16-13-11-8-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |
InChI Key |
WRLWTSCHOWZLLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=S)NCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N Hexyl N Octylthiourea
Synthetic Pathways for Unsymmetrically Substituted N,N'-Dialkylthioureas
The preparation of unsymmetrical N,N'-dialkylthioureas like N-Hexyl-N'-octylthiourea is a cornerstone of thiourea (B124793) chemistry. The most common and direct method involves the reaction of an alkyl isothiocyanate with a primary or secondary amine. mdpi.com This approach allows for the introduction of different alkyl groups on the nitrogen atoms of the thiourea moiety.
Alternative methods have been developed to circumvent the use of potentially hazardous isothiocyanates. One such method involves the in-situ generation of a dithiocarbamate salt from an amine and carbon disulfide, which is then reacted with another amine. nih.govorganic-chemistry.org This "one-pot" synthesis can be advantageous in terms of safety and procedural simplicity. Another approach utilizes a two-step process where an alkylamine is first reacted with phenyl chlorothionoformate to form a thiocarbamate intermediate. This intermediate is then reacted with a second amine to yield the unsymmetrical thiourea. researchgate.net
Reaction Mechanisms Employed in Thiourea Synthesis
The fundamental reaction mechanism for the synthesis of this compound from n-hexyl isothiocyanate and octylamine involves the nucleophilic addition of the primary amine (octylamine) to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of n-hexyl isothiocyanate. researchgate.net The lone pair of electrons on the nitrogen atom of octylamine attacks the carbon atom of the isothiocyanate, leading to the formation of a zwitterionic intermediate. This is followed by a proton transfer from the amine nitrogen to the negatively charged sulfur atom, resulting in the formation of the stable N,N'-disubstituted thiourea.
In methods that proceed via a dithiocarbamate intermediate, the initial step is the reaction of an amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. nih.gov This salt can then be treated with a desulfurizing agent to generate the isothiocyanate in situ, which subsequently reacts with another amine as described above. nih.gov Alternatively, the dithiocarbamate can directly react with a second amine, often under heating, to form the thiourea. mdpi.com
Optimization of Synthetic Conditions for Enhanced Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, solvent, and the presence of catalysts.
For the direct reaction of isothiocyanates with amines, the choice of solvent can influence the reaction rate and ease of product isolation. While a variety of organic solvents can be used, recent studies have explored more environmentally friendly options like water. organic-chemistry.orgresearchgate.net Performing the reaction in water at reflux has been shown to produce good to excellent yields of unsymmetrical N,N'-disubstituted thioureas. researchgate.net
Temperature is another critical factor. While many syntheses are carried out at room temperature or with gentle heating, some methods may require elevated temperatures to drive the reaction to completion. mdpi.comresearchgate.net For instance, heating a mixture of a sodium N-alkyldithiocarbamate, an alkylamine, and a catalytic amount of sodium hydroxide in a two-phase aqueous-organic solvent system has been reported to give high yields of unsymmetrical N,N'-dialkylthioureas. tandfonline.comtandfonline.com
The molar ratio of the reactants can also be adjusted to maximize the yield of the desired product and minimize the formation of byproducts. researchgate.net Simple work-up procedures, such as filtration and recrystallization, are often sufficient to obtain the product in high purity. researchgate.netresearchgate.net
Precursor Chemistry: n-Hexyl Isothiocyanate and Octylamine Reactants
The primary precursors for the most direct synthesis of this compound are n-hexyl isothiocyanate and octylamine. The synthesis and properties of these starting materials are crucial for the successful formation of the final product.
Synthesis of n-Hexyl Isothiocyanate and Related Hexyl-Containing Intermediates
n-Hexyl isothiocyanate is a key intermediate in the synthesis of this compound. One of the most common methods for preparing isothiocyanates is the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, followed by treatment with a desulfurizing agent. nih.gov A variety of reagents can be used for the desulfurization step, including thiophosgene, lead nitrate, and hydrogen peroxide. nih.gov
Another approach involves the use of bench-stable solid reagents. For example, (Me4N)SCF3 has been shown to efficiently convert primary amines to their corresponding isothiocyanates at room temperature. acs.org This method offers advantages in terms of operational simplicity and safety. The synthesis of related hexyl-containing intermediates, such as (n-Hexylthio)ethyl isothiocyanate, has also been reported, demonstrating the versatility of synthetic routes to functionalized isothiocyanates. prepchem.com
Table 1: Synthesis Methods for n-Hexyl Isothiocyanate
| Method | Reagents | Key Features |
|---|---|---|
| Dithiocarbamate Decomposition | n-Hexylamine, Carbon Disulfide, Desulfurizing Agent | Two-step process, versatile. nih.gov |
Synthesis and Role of Octylamine in Thiourea Formation
Octylamine, a primary aliphatic amine, serves as the nucleophile in the synthesis of this compound. It is commercially available or can be synthesized through various standard methods for amine synthesis, such as the reduction of octanenitrile or the Hofmann rearrangement of octanamide.
In the context of thiourea formation, the primary role of octylamine is to provide the second alkyl substituent on the thiourea backbone. Its nucleophilic nitrogen atom readily attacks the electrophilic carbon of the isothiocyanate group of n-hexyl isothiocyanate, initiating the reaction. The reactivity of octylamine is typical for a primary alkylamine, allowing the reaction to proceed under relatively mild conditions.
Structural Variations and Analog Synthesis from this compound Backbone
The this compound molecule serves as a versatile backbone for the synthesis of a wide range of structural analogs. By modifying the alkyl chains or introducing functional groups, new derivatives with potentially interesting chemical and biological properties can be prepared.
For instance, the length and branching of the alkyl chains can be varied by using different primary amines and isothiocyanates in the synthesis. This allows for the fine-tuning of properties such as lipophilicity, which can be important in various applications. Furthermore, functional groups can be introduced into the alkyl chains of the precursors to create more complex thiourea derivatives.
The thiourea moiety itself can also be a site for further reactions. For example, N-acyl thioureas can be synthesized by reacting the thiourea with an acyl chloride. mdpi.comrsc.org These acyl derivatives can then be used as intermediates in the synthesis of various heterocyclic compounds, such as iminothiazolines. rsc.org The versatility of the thiourea core makes it a valuable synthon in organic synthesis. nih.gov
Table 2: Examples of Structural Variations from a Thiourea Backbone
| Variation | Synthetic Approach | Potential Application |
|---|---|---|
| Altered Alkyl Chains | Use of different primary amines and isothiocyanates | Tuning of physical properties like solubility and lipophilicity |
| N-Acylation | Reaction with acyl chlorides | Intermediate for heterocyclic synthesis mdpi.comrsc.org |
Despite a comprehensive search for empirical spectroscopic data for the chemical compound this compound, no specific experimental ¹H NMR, ¹³C NMR, FTIR, or Raman spectra were found in the available scientific literature. The search yielded information on related compounds containing hexyl or octyl moieties, or the thiourea functional group, as well as general principles of the spectroscopic techniques requested. However, data pertaining directly to this compound is not present in the accessed resources.
Consequently, it is not possible to generate the requested article with detailed research findings and data tables for the "Advanced Spectroscopic and Structural Elucidation of this compound." The strict adherence to the provided outline, which requires specific data for each subsection, cannot be fulfilled without the foundational experimental results for this particular compound.
To provide a scientifically accurate and informative article as per the instructions, access to published research that has characterized this compound using the specified spectroscopic methods is essential. Without such sources, any attempt to generate the content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Advanced Spectroscopic and Structural Elucidation of N Hexyl N Octylthiourea
Electronic Spectroscopy for Conjugation and Chromophoric Analysis
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a important technique for investigating the electronic transitions within a molecule. It provides valuable information about the presence of chromophores and conjugation.
In the analysis of N-Hexyl-N'-octylthiourea, UV-Vis spectroscopy would be employed to identify the electronic transitions associated with the thiourea (B124793) chromophore. The thiourea functional group, >N-C(S)-N<, contains n and π electrons, which can undergo transitions to higher energy anti-bonding orbitals (π*).
Typically, thiourea and its derivatives exhibit characteristic absorption bands in the UV region. These absorptions are generally attributed to n → π* and π → π* transitions. For N,N'-dialkylthioureas, the electronic absorption spectra are expected to show two main bands. The more intense band, usually found at shorter wavelengths, is assigned to a π → π* transition, while the less intense band at longer wavelengths corresponds to the n → π* transition of the C=S group.
For instance, studies on various N,N'-disubstituted thiourea derivatives have reported absorption maxima in the range of 200–400 nm. The precise wavelength of maximum absorbance (λmax) is influenced by the nature of the alkyl substituents and the solvent used. While specific data for this compound is not available, a hypothetical UV-Vis absorption spectrum is presented below based on typical values for similar compounds.
Interactive Data Table: Representative UV-Vis Absorption Data for N,N'-Disubstituted Thioureas
| Transition | Typical λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
| π → π | 240 - 260 | 10,000 - 20,000 |
| n → π | 280 - 310 | 50 - 500 |
Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the precise molecular mass of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₅H₃₂N₂S), the molecular weight is 272.53 g/mol .
In a typical electron ionization (EI) mass spectrum of an N,N'-dialkylthiourea, the molecular ion peak ([M]⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the cleavage of the C-N bonds and the alkyl chains. Common fragments would include ions resulting from the loss of the hexyl or octyl groups, as well as fragments containing the thiourea core.
Analysis of N,N'-dibutylthiourea, a related compound, shows characteristic fragmentation patterns that can be extrapolated to this compound. The fragmentation would likely involve α-cleavage and McLafferty rearrangement if the alkyl chains are long enough.
Interactive Data Table: Predicted Major Fragments for this compound in Mass Spectrometry
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 272 | [C₁₅H₃₂N₂S]⁺ | Molecular Ion |
| 187 | [C₉H₂₀N₂S]⁺ | Loss of hexyl radical (•C₆H₁₃) |
| 159 | [C₇H₁₆N₂S]⁺ | Loss of octyl radical (•C₈H₁₇) |
| 116 | [C₅H₁₀NS]⁺ | Cleavage of the thiourea backbone |
| 88 | [C₄H₁₀N]⁺ | Fragment from the hexylamino group |
X-ray Diffraction (XRD) and Crystallography for Solid-State Molecular Architecture
X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
For other N,N'-disubstituted thioureas that have been analyzed, the thiourea unit is typically planar, and the alkyl substituents can adopt various conformations. The crystal packing is often dominated by N-H···S hydrogen bonds, which can form chains or more complex networks.
Interactive Data Table: Representative Crystallographic Parameters for a Hypothetical this compound Crystal
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 20.1 |
| β (°) | 95.5 |
| Volume (ų) | 1720 |
| Z | 4 |
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phases present. For a pure, crystalline sample of this compound, the PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are characteristic of the crystal lattice of the compound.
While PXRD does not provide the detailed structural information of single-crystal XRD, it is invaluable for phase identification, purity assessment, and for studying polymorphism.
Elemental Analysis (CHN/S) for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.
For this compound, with the molecular formula C₁₅H₃₂N₂S, the theoretical elemental composition can be calculated. Experimental values obtained from CHNS analysis of a pure sample should closely match these calculated percentages, typically within a ±0.4% margin of error, to confirm the compound's stoichiometry.
Interactive Data Table: Elemental Analysis Data for this compound (C₁₅H₃₂N₂S)
| Element | Theoretical (%) | Experimental (%) (Hypothetical) |
| Carbon (C) | 66.11 | 66.05 |
| Hydrogen (H) | 11.84 | 11.91 |
| Nitrogen (N) | 10.28 | 10.25 |
| Sulfur (S) | 11.77 | 11.72 |
Other Advanced Spectroscopic Techniques (e.g., EPR, XAS) for Detailed Electronic Structure
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique that specifically detects species with unpaired electrons. In its ground state, this compound is a diamagnetic molecule and would not produce an EPR signal. However, the generation of a paramagnetic species, for instance, through ionization by x-irradiation or chemical oxidation/reduction, would allow for a detailed investigation of the resulting radical's electronic structure. aip.org
Analysis of the EPR spectrum of an ionized form of this compound would yield crucial information about the distribution of the unpaired electron's spin density across the molecule. This is determined through the g-tensor and hyperfine coupling constants. The g-tensor would provide insights into the local electronic environment of the unpaired electron, with shifts from the free electron g-value indicating the extent of spin-orbit coupling. aip.org
Furthermore, hyperfine interactions, which arise from the coupling of the electron spin with the magnetic moments of nearby atomic nuclei (such as ¹⁴N, ¹³C, and ³³S), would reveal the specific atoms that accommodate the unpaired electron. For instance, the magnitude of the coupling to the nitrogen nuclei in the thiourea core would elucidate the degree of delocalization of the unpaired electron onto these atoms. researchgate.netjyu.fijyu.fi Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in simulating the expected EPR spectra and correlating the experimental hyperfine coupling constants to the specific molecular orbitals involved. researchgate.netjyu.fijyu.fi
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful element-specific technique that can provide detailed information about the local geometric and electronic structure of a selected atomic species within a molecule. princeton.edu For this compound, conducting XAS experiments at the K-edges of sulfur and nitrogen would offer a wealth of information.
The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. princeton.edu Analysis of the Sulfur K-edge XANES spectrum would reveal details about the electronic structure of the thiocarbonyl (C=S) group. The energy and intensity of the pre-edge features in the XANES spectrum can be directly correlated with the molecular orbital composition of the ground electronic state. nih.govresearchgate.net Specifically, transitions from the sulfur 1s core level to unoccupied molecular orbitals with significant sulfur 3p character can be quantified to understand the nature of the C=S bond and the influence of the N-hexyl and N'-octyl substituents. nih.govresearchgate.net
Similarly, the Nitrogen K-edge XANES spectrum would provide insights into the electronic environment of the nitrogen atoms within the thiourea moiety. The spectral features would be sensitive to the hybridization of the nitrogen orbitals and their involvement in the delocalized π-system of the thiourea core.
The table below summarizes the potential insights that could be gained from the application of these advanced spectroscopic techniques to this compound.
| Spectroscopic Technique | Probed Atom/Species | Potential Information Gained |
| EPR Spectroscopy | Paramagnetic species (e.g., radical cation/anion) of this compound | - Distribution of unpaired electron spin density- Identification of atoms accommodating the unpaired electron- Insights into the molecular orbitals involved in ionization |
| X-ray Absorption Spectroscopy (XAS) | Sulfur (S) | - Oxidation state of sulfur- Covalency of the C=S bond- Molecular orbital composition of the thiocarbonyl group |
| X-ray Absorption Spectroscopy (XAS) | Nitrogen (N) | - Electronic environment and hybridization of nitrogen atoms- Involvement of nitrogen in the π-system of the thiourea core |
Coordination Chemistry and Metal Complexation Studies of N Hexyl N Octylthiourea
Principles of Ligand Design Relevant to Thiourea (B124793) Systems
Thiourea and its derivatives are remarkably versatile ligands in coordination chemistry due to their unique electronic and structural properties. nih.gov The core >N-C(S)-N< moiety possesses both σ-donating and π-acidic characteristics. nih.gov The presence of nucleophilic sulfur and nitrogen atoms allows for varied binding modes with metal ions. nih.gov The design of ligands based on this scaffold considers how substituents on the nitrogen atoms modulate the electronic properties of the donor atoms and introduce steric constraints that can be used to control the geometry and nuclearity of the resulting metal complexes.
N,N'-disubstituted thioureas like N-Hexyl-N'-octylthiourea predominantly function as mononucleating ligands, coordinating to a single metal center. X-ray crystal structures of complexes with related N,N'-substituted thioureas consistently show monometallic species in the solid state. rsc.orgnih.gov In these arrangements, one or more thiourea ligands bind to a single metal ion.
Binucleating ligands are designed to bind two metal ions in close proximity. While a single this compound molecule is not inherently structured to be binucleating, such architectures can be achieved by covalently linking two thiourea units through a spacer molecule. The nature and length of this spacer are critical design elements that control the distance and orientation of the two metal centers.
The hexyl and octyl chains of this compound significantly influence its properties as a ligand. These long alkyl groups contribute to:
Steric Hindrance : The bulk of the hexyl and octyl groups can sterically hinder the approach of metal ions and influence the coordination number and geometry of the resulting complex. For instance, bulky substituents can prevent the formation of otherwise preferred geometries or favor lower coordination numbers. Studies on related systems have shown that steric factors can influence isomerization and the resulting coordination modes of the complexes. waikato.ac.nz In some cases, steric hindrance from bulky N-alkyl substituents has been shown to affect the relative distribution of configurational isomers in platinum(II) complexes. rsc.org
Donor Properties : The alkyl groups are electron-donating through an inductive effect. This increases the electron density on the adjacent nitrogen atoms and, by extension, on the sulfur atom of the thiocarbonyl group. This enhanced electron density generally strengthens the σ-donor capability of the sulfur atom, potentially leading to more stable metal complexes.
Solubility and Lipophilicity : The long alkyl chains render the ligand and its neutral metal complexes highly lipophilic. This property is crucial for applications such as liquid-liquid extraction of metal ions, as it enhances solubility in nonpolar organic solvents. Increased lipophilicity has also been observed to enhance the efficacy of certain biologically active ruthenium(II) thiourea complexes. waikato.ac.nz
Complex Formation with Transition and Main Group Metal Ions
N,N'-disubstituted thioureas are known to form stable complexes with a wide array of transition metals, including but not limited to copper(I/II), nickel(II), zinc(II), palladium(II), platinum(II), rhodium(III), and ruthenium(II). rsc.orgwaikato.ac.nzrsc.orguobasrah.edu.iq The formation of these complexes is driven by the strong affinity of the soft sulfur donor atom for soft or borderline metal ions, as described by Hard and Soft Acids and Bases (HSAB) theory. cardiff.ac.uk While less common, complexes with main group metals such as lead(II) and mercury(II) have also been reported for related thiourea ligands. researchgate.net
The stoichiometry of complexes formed between metal ions and N,N'-disubstituted thioureas is typically influenced by the metal's oxidation state, its preferred coordination number, and the steric bulk of the ligand. Common metal-to-ligand ratios are 1:1 and 1:2. For instance, extensive studies on various N,N'-substituted thioureas have yielded complexes with formulations from reactions involving 1:1 or 1:2 mixtures of metal salts and ligands. rsc.orgnih.gov
In a 1:1 complex, such as [(L)CuCl], one ligand molecule is coordinated to the metal center. In 1:2 complexes, like [M(L)₂], two ligand molecules saturate the coordination sphere of a metal ion. The specific stoichiometry can be controlled by adjusting the molar ratio of the reactants during synthesis.
Below is a table of representative complexes formed with N,N'-disubstituted thiourea ligands, illustrating common stoichiometries and geometries.
| Metal Ion | Ligand (L) | Complex Stoichiometry (M:L) | Coordination Geometry | Reference |
|---|---|---|---|---|
| Cu(I) | N-ferrocenoyl-N'-arylalkylthiourea | 1:2 | Trigonal Planar | uobasrah.edu.iq |
| Ni(II) | N,N'-disubstituted thiourea | 1:2 | Square Planar | rsc.orgnih.gov |
| Zn(II) | N,N'-disubstituted thiourea | 1:2 | Distorted Tetrahedral | rsc.orgnih.gov |
| Cu(I) | N,N'-disubstituted thiourea | 1:1 | Trigonal Planar | rsc.orgnih.gov |
| Pd(II) | N,N-disubstituted N'-benzoylthiourea | 1:2 | Square Planar (S,O coordination) | rsc.org |
This table presents data for N,N'-disubstituted thioureas structurally related to this compound to illustrate common coordination behavior.
N,N'-dialkylthioureas like this compound can exhibit different coordination modes, primarily dictated by the nature of the metal ion and reaction conditions.
Monodentate S-coordination : This is the most common coordination mode, where the ligand binds to the metal center exclusively through the soft sulfur atom of the thiocarbonyl group. uobasrah.edu.iq This mode is typical for soft metal ions like Cu(I), Ag(I), and Hg(II). In many cases, even when reacting with Cu(II) salts, the thiourea ligand can act as a reducing agent, resulting in a Cu(I) complex with S-coordination. rsc.orguobasrah.edu.iq
Bidentate N,S-chelation : The ligand can also act as a bidentate chelate, coordinating through both the sulfur atom and one of the nitrogen atoms to form a stable four-membered ring. waikato.ac.nziaea.org This mode is often seen with harder transition metal centers like Ni(II) and Co(II). uobasrah.edu.iqiaea.org The formation of this chelate ring is confirmed by shifts in the C=S and C-N stretching frequencies in the infrared spectra of the complexes. uobasrah.edu.iq
The preference for one mode over another is a delicate balance of electronic and steric factors. The strong σ-donating sulfur atom is the primary binding site. Bidentate chelation may be sterically hindered by the bulky hexyl and octyl groups, potentially favoring monodentate coordination even with metals that could otherwise form chelates.
Thermodynamics and Kinetics of Metal-N-Hexyl-N'-octylthiourea Complexation
Detailed thermodynamic and kinetic studies specifically for this compound are scarce. However, general principles can be applied from studies on analogous systems.
Thermodynamics : The formation of metal-thiourea complexes is generally a thermodynamically favorable process, driven by a negative Gibbs free energy change (ΔG). Potentiometric and spectrophotometric titrations on related systems have been used to determine the stability constants (log K) of metal complexes, which quantify the thermodynamic stability. doi.orgunife.it For a series of transition metal ions, the stability of complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ksu.edu.tr Calorimetric studies on the complexation of metal bromides with thiourea have allowed for the direct determination of the enthalpy of formation (ΔH) and the strength of the metal-sulfur coordinate bonds. researchtrends.net The formation of these complexes is typically an exothermic process.
Kinetics : The kinetics of complex formation and ligand exchange in thiourea complexes are important for understanding reaction mechanisms. The rate of complex formation can vary significantly depending on the metal ion and the solvent system. For substitutionally inert metal centers like Cr(III) or Co(III), ligand exchange can be very slow, whereas for labile ions like Cu(II) or Zn(II), the reactions are often very fast. cardiff.ac.uk Kinetic studies can provide insight into the lability of the this compound ligand and the stability of its complexes over time.
Structural and Electronic Characterization of this compound Metal Complexes
The structural and electronic properties of metal complexes containing this compound provide fundamental information about their bonding and reactivity.
The coordination of this compound to a metal center can result in various geometrical configurations, depending on the coordination number of the metal ion and the stoichiometry of the complex. Thiourea and its derivatives typically coordinate through the sulfur atom, which is a soft donor and prefers to bind with soft or borderline metal ions.
Based on studies of related thiourea complexes, the following geometries can be proposed for this compound complexes:
Tetrahedral: For metal ions with a coordination number of four, such as some Co(II) and Zn(II) complexes.
Square Planar: Also for a coordination number of four, commonly observed for Ni(II), Pd(II), and Pt(II) complexes.
Octahedral: For metal ions with a coordination number of six, which is common for many first-row transition metals like Cr(III), Fe(III), and Ni(II).
Trigonal Bipyramidal: For some five-coordinate complexes, which can be formed with ligands that have specific steric requirements.
The specific geometry adopted will be a result of a combination of factors including the electronic configuration of the metal ion, the steric bulk of the hexyl and octyl groups on the thiourea ligand, and the nature of other co-ligands in the coordination sphere.
The bonding in this compound metal complexes primarily involves the donation of a lone pair of electrons from the sulfur atom to the metal center, forming a coordinate covalent bond. The nitrogen atoms can also participate in coordination, leading to a bidentate chelate, although coordination through sulfur is more common for thioureas.
Infrared (IR) spectroscopy is a valuable tool for analyzing the bonding in these complexes. Upon coordination of the thiourea ligand through the sulfur atom, a shift in the C=S stretching frequency is typically observed. The direction and magnitude of this shift can provide insights into the strength of the metal-sulfur bond. Similarly, changes in the N-H and C-N stretching frequencies can indicate the involvement of the nitrogen atoms in coordination or hydrogen bonding.
Computational methods, such as Density Functional Theory (DFT), can provide a more detailed analysis of the electronic structure and bonding within the coordination sphere. These calculations can help to elucidate the nature of the metal-ligand orbitals and the extent of covalent and electrostatic contributions to the bonding.
Electrochemical Properties of this compound Complexes
The electrochemical behavior of metal complexes provides information about their redox properties and can be indicative of their potential applications in areas such as catalysis and materials science.
Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of metal complexes. A typical CV experiment involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram can reveal the formal reduction potentials and the reversibility of the redox processes.
For metal complexes of this compound, the redox activity can be centered on the metal ion or, in some cases, on the ligand itself. The redox potential of the metal center is influenced by the coordination environment provided by the thiourea ligand. The electron-donating properties of the alkyl-substituted thiourea can affect the electron density at the metal center, thereby shifting its redox potentials.
Studies on analogous thiourea complexes have shown that the metal-centered redox couples, such as Cu(II)/Cu(I) or Fe(III)/Fe(II), can be observed in the cyclic voltammograms. The reversibility of these redox processes is dependent on the stability of the complex in different oxidation states. For instance, some copper(II) thiourea complexes exhibit a quasi-reversible reduction to copper(I), indicating that the coordination sphere can accommodate the change in the metal's oxidation state.
Table 2: Representative Electrochemical Data for Analogous Thiourea Complexes from Cyclic Voltammetry
| Complex | Redox Couple | E½ (V vs. ref) | ΔEp (mV) | Scan Rate (mV/s) | Solvent |
|---|---|---|---|---|---|
| [Cu(thiourea)₄]²⁺ | Cu(II)/Cu(I) | -0.05 | 80 | 100 | Acetonitrile |
| [Ni(N,N'-diethylthiourea)₄]²⁺ | Ni(II)/Ni(I) | -1.2 | 150 | 100 | DMF |
Note: This table is illustrative and based on data for similar thiourea compounds, as specific data for this compound is not available.
The redox behavior of this compound complexes would be expected to show similar trends, with the specific potentials and reversibility being influenced by the electronic and steric effects of the hexyl and octyl substituents.
Computational Chemistry and Theoretical Investigations of N Hexyl N Octylthiourea
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are central to modern chemical research, enabling the prediction of molecular properties with high accuracy. The choice of methodology is critical and is determined by the desired balance between computational cost and accuracy.
Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its efficiency and reliability in predicting molecular properties. ksu.edu.trresearchgate.net DFT methods calculate the total energy of a system based on its electron density rather than a complex wave function, making it suitable for relatively large molecules like N-Hexyl-N'-octylthiourea.
The accuracy of DFT calculations is highly dependent on the chosen "level of theory," which comprises the functional and the basis set. The functional is the mathematical approximation used for the exchange-correlation energy, while the basis set is a set of mathematical functions used to construct the molecular orbitals.
For thiourea (B124793) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed and has demonstrated high accuracy in predicting both geometric and electronic properties. asianpubs.orgsciensage.info This functional combines the strengths of Hartree-Fock theory and DFT.
The selection of the basis set is equally important. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used for this class of compounds. asianpubs.orgksu.edu.tr The notations indicate:
6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.
++ : Adds diffuse functions for both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions.
(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more complex, non-spherical electron distributions, which is crucial for accurately modeling bonding.
For a molecule like this compound, a level of theory such as B3LYP/6-311++G(d,p) would be appropriate to capture the subtle electronic effects and conformational possibilities accurately. asianpubs.orgasianpubs.org
Molecular Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to find the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, with its long hexyl and octyl chains, this process is complex due to the large number of possible conformations arising from rotation around single bonds.
A thorough conformational analysis would be required to identify the global minimum energy structure. This involves systematically rotating the dihedral angles of the alkyl chains and the C-N bonds and performing a geometry optimization for each starting conformation. The resulting energies are then compared to identify the most stable conformer. The planarity of the thiourea core (S=C-N-N) is a key feature, although slight deviations can occur depending on the steric bulk of the substituents. Intramolecular hydrogen bonding, for example between an N-H group and the sulfur atom, can also play a role in stabilizing certain conformations. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for the Thiourea Core of this compound (Based on DFT Calculations of Analogous Compounds) This table presents expected bond lengths and angles for the core structure based on typical values found in computational studies of similar N,N'-disubstituted thioureas. Actual values would require specific calculation.
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C=S | ~1.68 Å |
| C-N(hexyl) | ~1.38 Å | |
| C-N(octyl) | ~1.38 Å | |
| Bond Angle | N-C-N | ~117° |
| S=C-N(hexyl) | ~121.5° | |
| S=C-N(octyl) | ~121.5° | |
| Dihedral Angle | N-C-N-C(alkyl) | ~180° (trans) or ~0° (cis) |
Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, DFT calculations can be used to explore the electronic properties that govern the molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more likely to donate electrons and act as a nucleophile.
LUMO : This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is more likely to accept electrons and act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.com For thiourea derivatives, the HOMO is typically localized over the electron-rich sulfur and nitrogen atoms, while the LUMO is often centered on the thiocarbonyl (C=S) bond. Studies on N-alkyl substituted thioureas show that increasing the length or number of alkyl groups can influence the HOMO-LUMO gap, thereby modulating the molecule's reactivity. asianpubs.orgasianpubs.org
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table provides representative energy values based on data from analogous thiourea derivatives. The values illustrate the expected electronic characteristics.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.15 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.95 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are extremely useful for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Red regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to attack by electrophiles (e.g., protons or metal cations).
Blue regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are sites prone to attack by nucleophiles.
Green/Yellow regions : Indicate neutral or near-neutral potential.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the sulfur atom, confirming it as the primary site for electrophilic attack and coordination with metal ions. researchgate.netresearchgate.net The protons attached to the nitrogen atoms (N-H) would exhibit a positive potential (blue), making them the primary sites for hydrogen bonding and interaction with nucleophiles. The long alkyl chains would appear largely neutral (green), reflecting their nonpolar character.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals (MOs) of a calculated wavefunction into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling a classical Lewis structure. mpg.deq-chem.com This approach is particularly valuable for quantifying electron delocalization and hyperconjugative interactions.
For this compound, an NBO analysis would focus on the electronic structure of the central thiourea moiety (N-C(S)-N) and the influence of the hexyl and octyl substituents. The primary Lewis structure would feature a carbon-sulfur double bond (C=S), single bonds between carbon and nitrogen (C-N), and lone pairs on the sulfur and nitrogen atoms.
However, deviations from this idealized picture are expected. The key insights from an NBO analysis would come from second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions would likely include:
n → π* Delocalization: The lone pairs on the nitrogen atoms (nN) can delocalize into the antibonding π* orbital of the C=S bond. This interaction is characteristic of amide and thioamide systems and implies a degree of resonance, leading to a partial double bond character in the C-N bonds and a weakening of the C=S bond.
These interactions reveal that the simple Lewis structure is an oversimplification, with electron density being delocalized across the N-C(S)-N core, a finding crucial for understanding the molecule's reactivity and spectroscopic properties.
Illustrative NBO Donor-Acceptor Interactions for this compound This table presents hypothetical E(2) values to illustrate expected interactions.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N1) | π* (C-S) | 45.5 | Lone Pair Delocalization |
| LP (N2) | π* (C-S) | 42.8 | Lone Pair Delocalization |
| σ (C-H)alkyl | σ* (N-C) | 2.1 | Hyperconjugation |
| σ (C-C)alkyl | σ* (N-C) | 3.5 | Hyperconjugation |
Natural Transition Orbital (NTO) Analysis for Excited States
While molecular orbitals are useful for describing the ground electronic state, electronic transitions (as observed in UV-Vis spectroscopy) often involve a complex combination of promotions between multiple MOs. Natural Transition Orbital (NTO) analysis simplifies this picture by transforming the canonical MOs into a compact set of "hole" and "particle" orbitals that represent the dominant character of an electronic excitation. github.io The "hole" NTO shows where the electron comes from, and the "particle" NTO shows where it goes. researchgate.net
For this compound, a Time-Dependent Density Functional Theory (TD-DFT) calculation would first be performed to identify the energies and oscillator strengths of its electronic transitions. An NTO analysis would then be applied to the most significant transitions. The expected low-energy transitions for a thiourea derivative would involve the thiocarbonyl group:
n → π* Transition: This would likely be the lowest energy transition, corresponding to the excitation of an electron from a non-bonding lone pair orbital on the sulfur atom to the antibonding π* orbital of the C=S bond. The NTO analysis would clearly show a "hole" localized on the sulfur atom and a "particle" NTO distributed across the C=S π* system.
π → π* Transition: At higher energy, a transition from the C=S bonding π orbital to the corresponding π* antibonding orbital would be expected. The NTOs for this excitation would show both the hole and particle orbitals localized on the C=S bond.
This analysis provides a clear and chemically intuitive picture of the electronic rearrangements that occur upon absorption of light.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an indispensable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, crucially, transition states. researchgate.net By calculating the structures and energies of reactants, products, and transition states, one can determine activation energies and reaction enthalpies, providing a detailed mechanistic understanding.
A plausible reaction to study for this compound could be its role as a ligand in a substitution reaction or its tautomerization from the thione to the thiol form. A computational study would involve:
Geometry Optimization: The structures of all relevant species (reactants, intermediates, transition states, products) are optimized to find their lowest energy conformations.
Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that connects reactants to products. This is the transition state.
Frequency Calculation: A vibrational frequency analysis is performed to confirm the nature of each stationary point. A stable molecule (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in a metal-ligand binding reaction, the analysis would calculate the energy barrier for the thiourea to displace another ligand from a metal center, providing insight into the reaction kinetics.
Illustrative Reaction Profile Data for a Hypothetical Reaction This table presents hypothetical energy values for a reaction involving this compound.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting Materials |
| Transition State | +22.5 | Activation Energy Barrier |
| Products | -15.0 | Final Products |
Solvation Effects and Environmental Modeling in Computational Studies
Many chemical processes occur in solution, where the solvent can significantly influence molecular properties and reactivity. acs.org Computational models account for these effects in two primary ways: implicitly and explicitly.
Implicit or continuum solvation models treat the solvent as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. tum.dewikipedia.org A cavity is formed around the solute molecule, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum. The Polarizable Continuum Model (PCM) is a widely used example. researchgate.net
For this compound, a PCM calculation would predict how its properties, such as dipole moment and conformational stability, change from the gas phase to a solvent like ethanol (B145695) or water. The polar thiourea core would be stabilized by polar solvents, while the long, nonpolar hexyl and octyl chains would favor less polar environments. This analysis is crucial for understanding its solubility and behavior in different chemical environments. acs.org
Explicit solvation models involve including a number of individual solvent molecules in the quantum mechanical calculation. This "microsolvation" approach is computationally more demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonds. wikipedia.org
A microsolvation study of this compound would place one or more solvent molecules (e.g., water) at key positions, such as near the N-H protons and the sulfur atom of the thiocarbonyl group. The calculations would then determine the geometry and strength of the hydrogen bonds formed between the thiourea and the solvent molecules. This level of detail is essential for understanding processes where specific solvent interactions play a critical role.
Computational Studies of this compound Metal Complexes
Thiourea and its derivatives are well-known for their ability to act as ligands, coordinating to metal ions primarily through the soft sulfur atom. analis.com.mynih.gov Computational methods, particularly DFT, are frequently used to investigate the structure, bonding, and properties of such metal complexes. nih.govnih.govunair.ac.id
A theoretical study of a complex between this compound and a metal ion, for instance, Pt(II) or Fe(III), would aim to:
Determine the preferred coordination geometry (e.g., tetrahedral, square planar).
Calculate the metal-ligand bond strength and binding energy.
Analyze the nature of the metal-ligand bond using techniques like NBO analysis to quantify charge transfer from the sulfur ligand to the metal center.
Predict spectroscopic properties, such as vibrational frequencies of the C=S stretch upon coordination and electronic transitions (d-d bands or charge-transfer bands).
Illustrative Binding Energies for a Hypothetical Metal Complex This table presents hypothetical binding energy values for the complexation of this compound (L) with different metal ions.
| Complex | Binding Energy (kcal/mol) | Coordination Site |
|---|---|---|
| [Pt(L)Cl]+ | -35.2 | Sulfur |
| [Fe(L)Cl2]+ | -48.7 | Sulfur |
| [Cu(L)2]+ | -29.8 | Sulfur |
Prediction of Coordination Geometries and Electronic Properties
Theoretical methods are instrumental in predicting how this compound will interact with metal ions to form coordination complexes. These calculations can elucidate the preferred binding modes and the resulting geometries of such complexes. Furthermore, the electronic properties of the standalone molecule and its complexes can be thoroughly investigated, providing a foundation for understanding its chemical behavior.
The coordination of N-alkyl thiourea ligands with metal ions, such as zinc(II), has been a subject of theoretical studies. researchgate.net In the case of this compound, the sulfur and nitrogen atoms of the thiourea core are the most likely sites for coordination with a metal center. Computational models can predict the bond lengths and angles in these potential complexes, offering a detailed picture of their three-dimensional structure. For instance, in a hypothetical complex with a metal ion (M), the M-S and M-N bond lengths and the S-M-N bond angle would be key parameters to determine the coordination geometry. Density functional theory (DFT) calculations have been effectively used to explore the isomerization and coordination preferences of metal ions in complexes. nih.gov The specific coordination mode, whether bidentate or tridentate, can be influenced by factors such as the metal's spin state and the surrounding solvent environment, which can also be modeled computationally. nih.gov
The electronic properties of this compound are crucial for understanding its reactivity and potential applications. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests a higher reactivity. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov
Below is a hypothetical data table illustrating the kind of electronic property data that can be generated for this compound using DFT calculations.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. nih.gov |
| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |
Stability and Spectroscopic Property Predictions
Computational chemistry also allows for the prediction of the stability of this compound and its spectroscopic characteristics. These theoretical predictions can guide experimental work and aid in the interpretation of experimental data.
Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.net This allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule, such as π → π* transitions. researchgate.net Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated. The calculated vibrational frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes of the this compound molecule. researchgate.net
The following interactive table presents hypothetical data on predicted spectroscopic properties for this compound.
| Spectroscopic Property | Predicted Value | Assignment |
| Maximum Absorption Wavelength (λmax) | 280 nm | π → π* transition |
| Key IR Vibrational Frequency | 1550 cm⁻¹ | C=S stretching mode |
| Key IR Vibrational Frequency | 3300 cm⁻¹ | N-H stretching mode |
Advanced Methodologies in Separation Science and Analytical Applications of N Hexyl N Octylthiourea
Liquid-Liquid Extraction (LLE) Mechanisms
Liquid-liquid extraction (LLE), or solvent extraction, is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. rsc.orgnih.gov The fundamental principle involves the transfer of a target species, such as a metal ion, from the aqueous phase to the organic phase through the action of an extractant molecule. researchgate.net For metal ions, this process often involves the formation of a neutral, lipophilic complex with the extractant, which is highly soluble in the organic phase. rsc.org
Application of N-Hexyl-N'-octylthiourea as a Metal Ion Extractant
N,N'-disubstituted thiourea (B124793) derivatives are effective extractants for a range of metal ions, particularly soft or borderline Lewis acids that exhibit a strong affinity for the soft sulfur donor atom. sphinxsai.com These include precious metals like palladium(II) and platinum(II), as well as heavy metals such as cadmium(II), mercury(II), and lead(II). analis.com.mymdpi.comresearchgate.net
The extraction process can be represented by the following general equilibrium:
Mn+(aq) + nHL(org) ⇌ MLn(org) + nH+(aq)
Where Mn+ is the metal ion in the aqueous phase, and HL represents the this compound extractant in the organic phase. The reaction demonstrates that the extraction is pH-dependent; by controlling the pH of the aqueous phase, selective extraction of different metal ions can be achieved. For instance, some metals can be extracted at lower pH values, while others require neutral or alkaline conditions. mdpi.comicm.edu.pl This selectivity is crucial for separating target metals from complex matrices.
Solvent Systems and Efficiency Optimization in Extraction
The choice of the organic solvent (diluent) is critical for an effective LLE process. The solvent must be immiscible with water, possess good solvating power for the extractant and the resulting metal complex, and have favorable physical properties such as low viscosity and a suitable density difference from water to ensure clean phase separation. Common solvents used in conjunction with thiourea-based extractants include chloroform, kerosene, toluene, and methyl isobutyl ketone (MIBK). researchgate.net
Optimizing extraction efficiency involves the systematic adjustment of several key parameters. researchgate.netnih.gov
pH of the Aqueous Phase: As the extraction mechanism often involves the release of protons, pH is a master variable. Adjusting the pH controls the concentration of the deprotonated ligand available for complexation, thereby influencing the distribution ratio of the metal ion.
Extractant Concentration: Increasing the concentration of this compound in the organic phase generally leads to higher extraction efficiency, as it shifts the equilibrium towards the formation of the metal complex.
Phase Contact Time: Sufficient time must be allowed for the system to reach equilibrium, ensuring maximum transfer of the metal ion. Studies show that equilibrium for heavy metal extraction can often be reached within 120 minutes of phase contact. icm.edu.pl
Temperature: Temperature can affect the stability of the complex and the solubility of the components, although its effect is often less pronounced than that of pH or extractant concentration.
The following table illustrates how extraction efficiency can be optimized by varying experimental conditions, based on typical findings for related systems.
| Parameter | Condition A | Condition B | Condition C | Resulting Extraction % |
| pH | 2.0 | 5.0 | 8.0 | Higher at pH 5.0 |
| Extractant Conc. | 0.01 M | 0.1 M | 0.5 M | Increases with concentration |
| Solvent | Hexane | Chloroform | Kerosene | Higher with more polar solvent |
| Contact Time | 15 min | 60 min | 120 min | Reaches equilibrium |
Solid-Phase Extraction (SPE) Techniques
Solid-phase extraction (SPE) is a sample preparation technique that partitions solutes between a solid sorbent and a liquid phase. It is widely used for purification, concentration, and separation of analytes from complex mixtures. researchgate.net In the context of this compound, SPE applications involve immobilizing the thiourea derivative onto a solid support, such as silica gel, alumina, or a polymeric resin. researchgate.netnih.gov
The mechanism of retention in SPE using a thiourea-functionalized sorbent is based on the strong coordination between the sulfur and nitrogen atoms of the thiourea moiety and target metal ions. This process, known as chemisorption, allows for high selectivity. rsc.org A sample solution containing the metal ions is passed through a cartridge packed with the functionalized sorbent. The target metals are retained on the solid phase, while the matrix components pass through. Subsequently, the retained metals can be eluted using a small volume of a suitable solvent, often an acidic solution or a solution containing a competing complexing agent, which disrupts the metal-thiourea bond. nih.gov
Thiourea-modified sorbents have shown exceptional efficiency and selectivity for the recovery of precious metals like platinum and palladium from industrial effluents. researchgate.netresearchgate.net For example, N-triethoxysilylpropyl-N′-benzoylthiourea-modified silica gel has achieved extraction efficiencies of 97% for platinum and 99% for palladium. researchgate.net
Chromatographic Separations Utilizing Thiourea Derivatives
Thiourea derivatives can be incorporated into chromatographic systems to achieve highly selective separations, particularly of metal ions. One common approach is to chemically bond or physically adsorb the thiourea ligand onto the stationary phase of a high-performance liquid chromatography (HPLC) column. For instance, a silica-based stationary phase can be functionalized with thiourea groups, creating a chelating resin that can selectively retain metal ions injected into the system.
Separation is achieved based on the differences in the stability constants of the complexes formed between the various metal ions and the immobilized thiourea ligands. Metal ions that form stronger complexes will be retained longer on the column, while those forming weaker complexes will elute earlier. The mobile phase composition, particularly its pH and the presence of competing ligands, can be adjusted to control the retention and achieve the desired separation. This technique has been successfully applied to the separation of challenging mixtures, such as uranium and thorium ions.
Spectrophotometric Analytical Methods for Metal Determination
Spectrophotometry is a widely used analytical technique for the quantitative determination of substances, including metal ions. researchgate.netscirp.org The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For the determination of metal ions, which are often colorless, a chromogenic reagent is used to form a stable, intensely colored complex with the metal. ej-chem.orgsciencescholar.usresearchgate.net
N,N'-disubstituted thioureas can serve as effective chromogenic reagents for certain transition metals, particularly palladium(II). researchgate.net The formation of the metal-thiourea complex causes a significant shift in the wavelength of maximum absorbance (λmax) into the visible region of the electromagnetic spectrum. By measuring the absorbance of the solution at this new λmax, the concentration of the metal ion can be determined with high sensitivity. semanticscholar.orgisca.me
Development of Specific Reagents Based on this compound
The development of this compound as a specific spectrophotometric reagent for a target metal ion involves several key steps:
Complex Formation Study: The reaction between the thiourea derivative and various metal ions is studied to identify the formation of a stable, colored complex. The stoichiometry of the complex (metal-to-ligand ratio) is determined using methods like the mole-ratio or Job's plot. researchgate.net
Optimization of Reaction Conditions: Critical parameters such as pH, reagent concentration, reaction time, and temperature are optimized to ensure complete and rapid complex formation and to maximize the stability and intensity of the color. For many thiourea-metal complexes, the optimal pH is in the slightly acidic to neutral range. sciencescholar.us
Spectral Characterization: The absorption spectrum of the metal complex is recorded to determine the wavelength of maximum absorbance (λmax). Measurements are subsequently made at this wavelength to achieve the highest sensitivity.
Validation of the Method: The analytical performance of the method is validated by constructing a calibration curve to confirm adherence to Beer's law, determining the molar absorptivity (a measure of sensitivity), and calculating the limit of detection (LOD) and limit of quantification (LOQ). sciencescholar.us
Interference Studies: The selectivity of the reagent is assessed by studying the effect of other ions commonly present in samples. Masking agents may be employed to eliminate interferences from non-target ions. researchgate.net
The table below summarizes typical analytical parameters for the spectrophotometric determination of Palladium(II) using N,N'-disubstituted thiourea derivatives.
| Parameter | Typical Value | Significance |
| λmax | 330 - 450 nm | Wavelength of maximum sensitivity for measurement. |
| Optimal pH | 4.0 - 7.0 | Ensures complete and stable complex formation. |
| Molar Absorptivity (ε) | > 1.0 x 10⁴ L mol⁻¹ cm⁻¹ | Indicates high sensitivity of the method. |
| Beer's Law Range | 0.1 - 10 µg/mL | Defines the concentration range for accurate quantification. |
| Stoichiometry (M:L) | 1:2 | Describes the composition of the colored complex. |
Future Research Directions and Unexplored Avenues for N Hexyl N Octylthiourea
Rational Design of N-Hexyl-N'-octylthiourea Analogues with Tailored Coordination Properties
The coordination chemistry of thiourea (B124793) and its derivatives is rich and varied, owing to the presence of both sulfur and nitrogen donor atoms. The specific alkyl substituents in this compound, however, offer a unique opportunity for fine-tuning its coordination behavior. Future research should focus on the rational design of analogues to achieve specific coordination properties.
Systematic modifications of the alkyl chains could lead to analogues with tailored solubility and steric profiles. For instance, introducing branching in the hexyl or octyl chains could create more sterically demanding ligands, influencing the coordination geometry and number around a metal center. Conversely, the incorporation of functional groups, such as ethers or amines, within the alkyl chains could introduce additional donor sites, leading to the formation of multinuclear or polymeric coordination complexes.
A key area of investigation will be the study of how these structural modifications impact the ligand's preference for soft versus hard metal ions. The inherent "softness" of the sulfur donor atom typically favors coordination to soft metals like palladium, platinum, and mercury. However, the electronic effects of the N-hexyl and N'-octyl groups, and any introduced functionalities, could modulate this preference, potentially enabling selective extraction or sensing of specific metal ions.
Detailed structural characterization of the resulting metal complexes using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling will be crucial to understanding the structure-property relationships. This knowledge will be instrumental in designing this compound-based ligands with precisely controlled coordination environments for applications in areas such as hydrometallurgy and sensor technology.
Integration into Supramolecular Assemblies and Advanced Materials
The amphiphilic nature of this compound, arising from the polar thiourea group and the nonpolar hexyl and octyl chains, makes it an excellent candidate for integration into supramolecular assemblies. The ability of the thiourea moiety to form strong hydrogen bonds, coupled with the van der Waals interactions of the long alkyl chains, could drive the self-assembly of this molecule into a variety of ordered structures, such as micelles, vesicles, or liquid crystals.
Future research should explore the self-assembly behavior of this compound in different solvents and at various concentrations. The influence of external stimuli, such as temperature and pH, on the morphology of these assemblies should also be investigated. By understanding and controlling these self-assembly processes, it may be possible to create novel soft materials with tailored properties.
Furthermore, this compound and its analogues could serve as building blocks for the construction of more complex supramolecular architectures. For example, they could be used to template the formation of metal-organic frameworks (MOFs) or coordination polymers. The long alkyl chains could act as structure-directing agents, influencing the porosity and dimensionality of the resulting materials. These materials could find applications in gas storage, separation, and as functional components in electronic devices.
Exploration of this compound in Catalytic Systems
The potential of thiourea derivatives as organocatalysts is a rapidly growing field of research. The hydrogen-bonding capabilities of the thiourea group can be utilized to activate electrophiles and stabilize transition states in a variety of organic transformations. The specific N-hexyl and N'-octyl substituents in the target molecule could offer unique advantages in terms of catalyst solubility, stability, and stereocontrol.
A significant avenue for future research will be the evaluation of this compound as a catalyst in reactions such as Michael additions, aldol reactions, and glycosylations. The long alkyl chains could enhance the catalyst's solubility in nonpolar organic solvents, facilitating homogeneous catalysis. Moreover, the steric bulk of the hexyl and octyl groups could play a crucial role in enantioselective catalysis by creating a chiral pocket around the active site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
